B1579199 Cbz-3,5-Dimethy-D-Phenylalanine

Cbz-3,5-Dimethy-D-Phenylalanine

Cat. No.: B1579199
M. Wt: 327.44
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-3,5-Dimethyl-D-Phenylalanine is a carbobenzyloxy (Cbz)-protected derivative of D-phenylalanine, featuring methyl substituents at the 3 and 5 positions of the aromatic ring. This modification enhances steric bulk and lipophilicity, making it valuable in peptide synthesis and medicinal chemistry. The Cbz group serves as a protective moiety for the amine functionality, enabling selective deprotection during solid-phase synthesis .

Properties

Molecular Weight

327.44

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Key analogs of Cbz-3,5-Dimethyl-D-Phenylalanine include halogenated (e.g., fluoro, chloro) and other substituted variants. Substituents influence electronic, steric, and solubility properties:

  • Methyl groups : Electron-donating, increase lipophilicity and steric bulk.
  • Halogens (F, Cl) : Electron-withdrawing, enhance polarity and stability via inductive effects.
Table 1: Comparative Properties of Cbz-Protected Phenylalanine Derivatives
Compound Name Substituents (3,5 positions) Molecular Formula Molecular Weight (g/mol) XLogP3* Key Applications
Cbz-3,5-Dimethyl-D-Phenylalanine CH₃ C₁₉H₂₁NO₄ 327.30 (estimated) ~3.0 Peptide synthesis, hydrophobic probes
Cbz-3,5-Difluoro-D-Phenylalanine F C₁₇H₁₅F₂NO₄ 335.30 2.3 Drug delivery, enzyme inhibition
Cbz-3,5-Dichloro-D-Phenylalanine Cl C₁₇H₁₃Cl₂NO₄ 368.28 ~3.5 Immune response studies, cell-penetrating peptides
Fmoc-3,5-Dimethyl-D-Phenylalanine CH₃ (Fmoc-protected) C₂₄H₂₇NO₄ 393.48 (estimated) ~3.8 Solid-phase synthesis (base-labile protection)

*XLogP3 values for methyl and dichloro analogs estimated based on substituent contributions.

Physicochemical Properties

  • Lipophilicity: Methyl > Chloro > Fluoro.
  • Molecular Weight : Dichloro > Fmoc-dimethyl > Difluoro > Dimethyl. Higher molecular weight in dichloro derivatives may impact bioavailability.
  • Hydrogen Bonding : Fluoro and chloro substituents introduce polar interactions, whereas methyl groups rely on hydrophobic effects.

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